![molecular formula C21H29N3O3 B1381860 Ma-chminaca CAS No. 1971007-96-1](/img/structure/B1381860.png)
Ma-chminaca
Overview
Description
MA-CHMINACA is an indazole-based synthetic cannabinoid . It is a potential derivative with a replacement of a terminal amide NH2 and a hydroxyl group . It is also an analog of AB-CHMINACA metabolite M2 with the hydroxyl moiety replaced with a methyl ester group .
Molecular Structure Analysis
The molecular formula of MA-CHMINACA is C21H29N3O3 . The exact mass is 371.22 and the molecular weight is 371.480 . The IUPAC name is methyl (2 S )-2- [ [1- (cyclohexylmethyl)indazole-3-carbonyl]amino]-3-methylbutanoate .
Chemical Reactions Analysis
For many synthetic cannabinoids, the parent compound is not detectable in biological samples after intake, making the detection of metabolites the only way to prove consumption . Biotransformations mainly occurred at the cyclohexylmethyl tail of the compound, as also observed with structural analogs’ metabolism . Minor reactions also occurred at the tert -butyl chain .
Scientific Research Applications
Clinical Toxicology Research
Research in clinical toxicology involves developing analytical methods to confirm the intake of synthetic cannabinoids like Ma-chminaca . These methods are crucial for identifying and treating adverse events caused by these substances .
Forensic Analysis
Forensic programs utilize advanced detection techniques to identify Ma-chminaca in biological matrices such as blood, urine, and hair. This aids in legal investigations related to its use .
Chemical Analysis Development
Scientists develop liquid chromatography tandem mass spectrometry methods to accurately identify and quantitate synthetic cannabinoid metabolites in urine samples .
Safety And Hazards
Future Directions
The detection of synthetic cannabinoids in biological specimens is critical . This work highlights the use of new techniques, such as high-resolution mass spectrometry, to avoid the use of previous standards and to monitor new trends in the drug market . Further studies on MA-CHMINACA metabolism are needed .
properties
IUPAC Name |
methyl (2S)-2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-14(2)18(21(26)27-3)22-20(25)19-16-11-7-8-12-17(16)24(23-19)13-15-9-5-4-6-10-15/h7-8,11-12,14-15,18H,4-6,9-10,13H2,1-3H3,(H,22,25)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGGXDSTBHQLKJ-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601344891 | |
Record name | N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-L-valine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601344891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ma-chminaca | |
CAS RN |
1971007-96-1 | |
Record name | Ma-chminaca | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971007961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-L-valine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601344891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MA-CHMINACA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU56JJP891 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.